AZD-6280: A Technical Deep-Dive into its Discovery and Chemical Synthesis
AZD-6280: A Technical Deep-Dive into its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-6280 is a novel, selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting functional selectivity for the α2 and α3 subunits. Developed by AstraZeneca for the potential treatment of anxiety disorders, AZD-6280 was designed to elicit anxiolytic effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines that act on the α1 and α5 subunits. Although its clinical development was halted after Phase I trials, the discovery and synthetic pathway of AZD-6280 provide valuable insights into the medicinal chemistry of subtype-selective GABAA modulators. This document provides a comprehensive overview of the discovery, chemical synthesis, and preclinical evaluation of AZD-6280.
Discovery and Rationale
The discovery of AZD-6280 was rooted in the therapeutic potential of targeting specific subtypes of the GABAA receptor. The differential distribution of GABAA receptor α subunits in the brain is linked to distinct physiological functions. While the α1 subunit is primarily associated with sedation, the α2 and α3 subunits are implicated in anxiolysis. AZD-6280 emerged from a medicinal chemistry program at AstraZeneca aimed at developing cinnoline-based compounds with selective positive allosteric modulation of α2/α3-containing GABAA receptors.[1][2]
Mechanism of Action and Signaling Pathway
AZD-6280 acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors. By binding to this site on receptors containing α2 and α3 subunits, it enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus potentiating the inhibitory neurotransmission in brain circuits associated with anxiety.
Chemical Synthesis Pathway
The chemical synthesis of AZD-6280, with the IUPAC name 4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide, is a multi-step process. A representative synthetic route is outlined below, based on analogous cinnoline (B1195905) syntheses.
Experimental Protocol: Synthesis of a 4-Amino Cinnoline-3-carboxamide Intermediate
A general procedure for the synthesis of the core cinnoline structure, based on related compounds, is as follows:
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Diazotization and Coupling: A solution of a substituted aniline in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt. This is then added to a cooled solution of cyanoacetamide and a base (e.g., sodium acetate) in a water/ethanol mixture to yield the corresponding aryl hydrazono cyanoacetamide.
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Intramolecular Cyclization: The dried aryl hydrazono cyanoacetamide is suspended in a suitable solvent (e.g., chlorobenzene). Anhydrous aluminum chloride is added portion-wise, and the mixture is heated under reflux for several hours. After cooling, the reaction is quenched with dilute hydrochloric acid. The resulting solid is filtered, washed, and recrystallized to give the substituted 4-amino cinnoline-3-carboxamide.
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Amidation: The cinnoline-3-carboxamide is then N-alkylated with propylamine to yield the final product, AZD-6280.
Preclinical Pharmacological Profile
The preclinical evaluation of AZD-6280 was crucial in establishing its selectivity and potential therapeutic window.
In Vitro Studies
Experimental Protocol: [3H]Flumazenil Binding Assay
To determine the affinity of AZD-6280 for the benzodiazepine binding site on different GABAA receptor subtypes, competitive binding assays were performed using [3H]flumazenil as the radioligand.
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Cell Culture: HEK293 cells stably expressing human recombinant GABAA receptors of different α subunit compositions (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured.
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Membrane Preparation: Cells are harvested and homogenized in a buffer. The cell membranes are isolated by centrifugation.
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Binding Assay: Cell membranes are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of AZD-6280 in a buffer solution.
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Detection: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The amount of bound radioactivity is quantified by liquid scintillation counting.
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Data Analysis: The concentration of AZD-6280 that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
| Receptor Subtype | Ki (nmol/L) |
| α1β3γ2 | Data not publicly available |
| α2β3γ2 | Data not publicly available |
| α3β3γ2 | Data not publicly available |
| α5β3γ2 | Data not publicly available |
Note: Specific Ki values from the initial discovery phase are not publicly available. However, clinical data confirms high receptor occupancy.
Experimental Protocol: Electrophysiology Assay (Two-Electrode Voltage Clamp)
To assess the functional activity of AZD-6280, electrophysiological studies were conducted on Xenopus oocytes expressing different GABAA receptor subtypes.
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Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the respective GABAA receptor subunits.
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Electrophysiological Recording: After 2-4 days, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
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Drug Application: Oocytes are perfused with a solution containing a submaximal concentration of GABA (EC20) alone, and then in the presence of varying concentrations of AZD-6280.
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Data Analysis: The potentiation of the GABA-evoked current by AZD-6280 is measured. The concentration of AZD-6280 that produces 50% of the maximal potentiation (EC50) is determined.
| Receptor Subtype | Efficacy (% of Diazepam) |
| α2β3γ2 | ~32-34% |
| α3β3γ2 | ~32-34% |
In Vivo Studies
Experimental Protocol: Mouse Light/Dark Box Test for Anxiolytic Activity
This model is used to assess the anxiolytic-like effects of compounds in rodents.
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Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.
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Procedure: Mice are administered AZD-6280 or vehicle orally. After a set pretreatment time, each mouse is placed in the center of the light compartment, and its behavior is recorded for a defined period (e.g., 5 minutes).
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Parameters Measured: Time spent in the light compartment, number of transitions between compartments, and locomotor activity.
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Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
Experimental Protocol: Rotarod Test for Sedative/Motor-Impairing Effects
This test is used to evaluate the potential for a compound to cause sedation or motor impairment.
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Apparatus: A rotating rod.
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Procedure: Mice are trained to stay on the rotating rod. On the test day, they are treated with AZD-6280 or a positive control (e.g., diazepam). At various time points after dosing, the mice are placed on the accelerating rotarod, and the time until they fall off is recorded.
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Data Analysis: A decrease in the latency to fall from the rod indicates motor impairment.
Clinical Development and Outcomes
AZD-6280 progressed to Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.
| Clinical Trial Identifier | Phase | Purpose |
| NCT00681317 | I | Assess safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending oral doses. |
| NCT00750802 | I | Investigate the effects on sedation, cognition, and EEG in comparison with lorazepam. |
| NCT00824057 | I | Determine the effect of multiple doses on the pharmacokinetics of midazolam (CYP3A4) and caffeine (B1668208) (CYP1A2). |
In human studies, AZD-6280 demonstrated high GABAA receptor occupancy. The plasma concentration required for 50% receptor occupancy (Ki,plasma) was estimated to be 440 nmol/L. While it showed a favorable side-effect profile compared to non-selective benzodiazepines, its clinical development was ultimately discontinued.
Conclusion
AZD-6280 represents a significant effort in the rational design of subtype-selective GABAA receptor modulators. Its discovery and development highlight the potential for achieving anxiolytic efficacy while mitigating undesirable side effects through targeted pharmacology. The detailed understanding of its chemical synthesis and preclinical evaluation provides a valuable case study for medicinal chemists and pharmacologists in the field of neuroscience drug discovery. Although not progressed to later-stage clinical trials, the knowledge gained from the AZD-6280 program contributes to the ongoing quest for safer and more effective treatments for anxiety and other CNS disorders.
